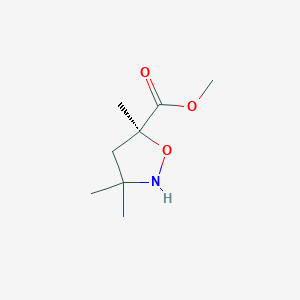
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate is an ester compound characterized by its pleasant odor, which is often used in the fragrance and flavor industry. Esters like this one are known for their distinctive aromas and are commonly found in natural products such as fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The specific reaction involves the condensation of 2,3-dimethylbutanoic acid with ethanol, using sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2,3-dimethylbutanoic acid and ethanol.
Reduction: 2,3-dimethylbutanol.
Substitution: Depending on the nucleophile, various substituted products.
Scientific Research Applications
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate exerts its effects involves its interaction with olfactory receptors in the nose, leading to the perception of its characteristic odor. On a molecular level, the ester bond can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which may have further biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent and in the fragrance industry.
Methyl butyrate: Known for its fruity aroma, used in flavorings and perfumes.
Isopropyl butyrate: Similar in structure and used in similar applications.
Uniqueness
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate is unique due to its specific structure, which imparts a distinct aroma and makes it particularly valuable in the fragrance and flavor industry. Its branched structure also influences its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
63791-89-9 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
ethyl 2,3-dimethyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-7-13-10(12)11(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |
InChI Key |
GZSQHOCMNQXKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
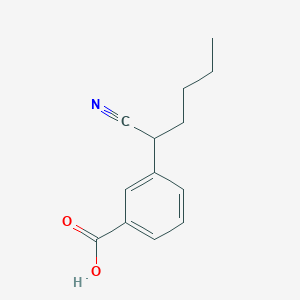
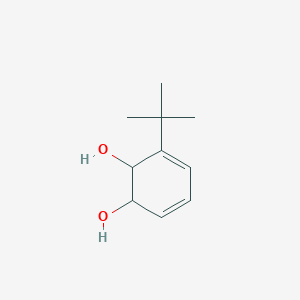


![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
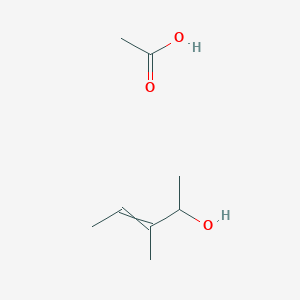
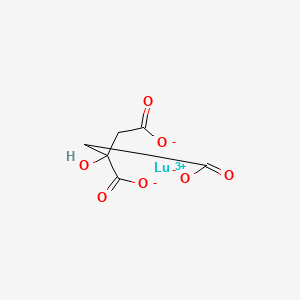

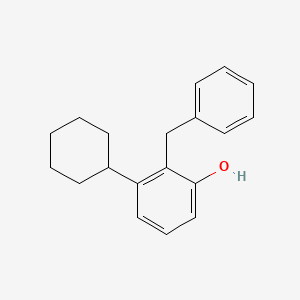
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)
